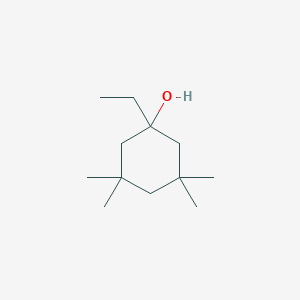
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol is an organic compound with the molecular formula C12H24O It is a cyclohexanol derivative characterized by the presence of ethyl and tetramethyl substituents on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{3,3,5,5-tetramethylcyclohexanone} + \text{ethylmagnesium bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 1-Ethyl-3,3,5,5-tetramethylcyclohexanone.
Reduction: 1-Ethyl-3,3,5,5-tetramethylcyclohexane.
Substitution: 1-Ethyl-3,3,5,5-tetramethylcyclohexyl chloride or bromide.
Applications De Recherche Scientifique
1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Ethyl-3,5-dimethylcyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexane, 1,1,3,5-tetramethyl-, trans-: Similar structure but different substituent positions, leading to different chemical properties.
Uniqueness: 1-Ethyl-3,3,5,5-tetramethylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H24O |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
1-ethyl-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-6-12(13)8-10(2,3)7-11(4,5)9-12/h13H,6-9H2,1-5H3 |
Clé InChI |
SPECQTZOKMFQJF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CC(C1)(C)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



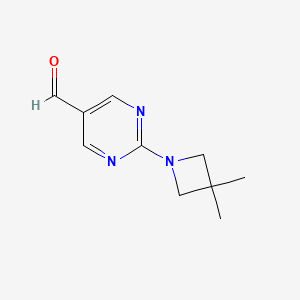
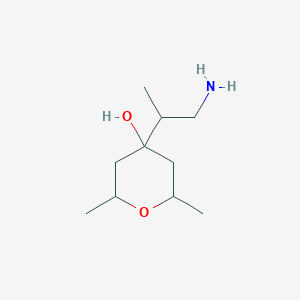
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
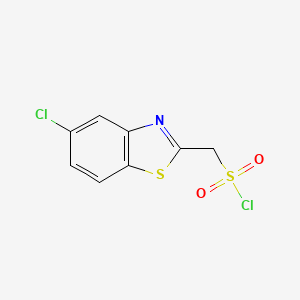
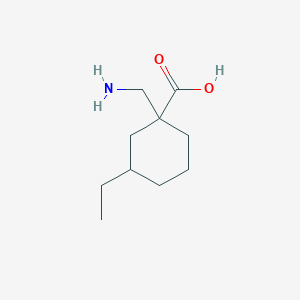
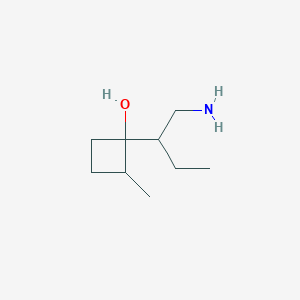
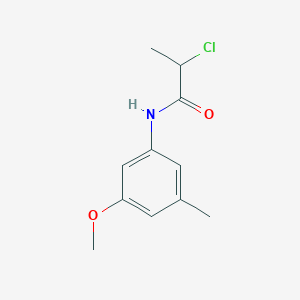
methanol](/img/structure/B13172399.png)
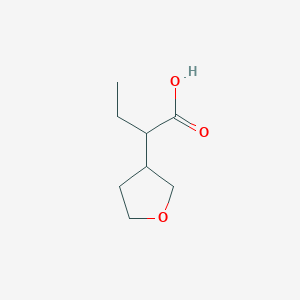
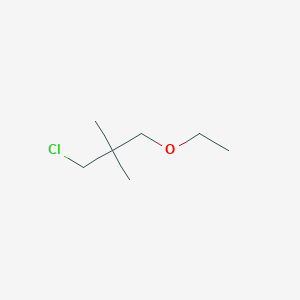
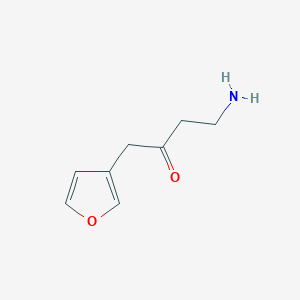
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
